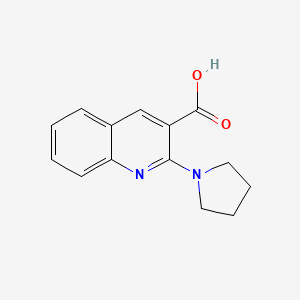

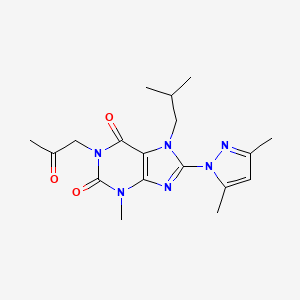

![molecular formula C29H28N4O5S2 B2795581 2-(3-((5-(3-(azepan-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 912906-57-1](/img/structure/B2795581.png)

2-(3-((5-(3-(azepan-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound appears to contain several functional groups, including an azepane sulfonyl group, a phenyl group, an oxadiazole group, and a benzoisoquinoline dione group. These groups could potentially confer a variety of chemical properties to the compound .

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple ring structures and functional groups. Detailed structural analysis would require techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the sulfonyl group could potentially undergo substitution reactions, while the oxadiazole group might participate in cycloaddition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ring structures could increase its rigidity and potentially its melting point .Applications De Recherche Scientifique

Copper-Catalyzed Synthesis of 1,2-Dihydropyridines

The compound can be utilized in the synthesis of 1,2-dihydropyridines through a regioselective cyclization process. Researchers have developed a method involving copper catalysis that enables the construction of 1,2-dihydropyridines from 3-aza-1,5-enynes and sulfonyl chlorides. This approach provides an alternative pathway for accessing these important heterocyclic compounds, which find applications in medicinal chemistry and materials science .

Anticancer and Antiproliferative Properties

Investigations into the biological activity of this compound have revealed potential anticancer and antiproliferative effects. Researchers are exploring its mechanism of action and evaluating its efficacy against various cancer cell lines. Further studies are needed to fully understand its therapeutic potential and optimize its activity .

1,2,4-Triazolyl Derivatives for Drug Development

The compound contains a 1,2,4-triazole moiety, which is a versatile scaffold in medicinal chemistry. Researchers can modify this structure to create novel derivatives with potential pharmacological activities. These derivatives may serve as lead compounds for drug development, targeting specific diseases or biological pathways .

Inhibition of Enzymes or Receptors

Given its complex structure, the compound could interact with enzymes or receptors involved in various biological processes. Researchers may explore its inhibitory effects on specific targets, such as kinases, proteases, or G protein-coupled receptors. Understanding these interactions could lead to the development of therapeutic agents .

Materials Science: Luminescent Properties

Certain heterocyclic compounds exhibit interesting luminescent properties. Researchers could investigate whether this compound displays fluorescence or phosphorescence. If so, it might find applications in optoelectronic devices, sensors, or imaging agents .

Computational Chemistry and Molecular Modeling

The compound’s intricate structure makes it an intriguing subject for computational chemistry studies. Researchers can perform quantum mechanical calculations, molecular dynamics simulations, and docking studies to explore its conformational preferences, binding interactions, and electronic properties. Such insights contribute to our understanding of chemical reactivity and guide drug design efforts .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[3-[[5-[3-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N4O5S2/c34-27-23-13-6-9-20-10-7-14-24(25(20)23)28(35)33(27)17-8-18-39-29-31-30-26(38-29)21-11-5-12-22(19-21)40(36,37)32-15-3-1-2-4-16-32/h5-7,9-14,19H,1-4,8,15-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTVKWJHJTWJKPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SCCCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-((5-(3-(azepan-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

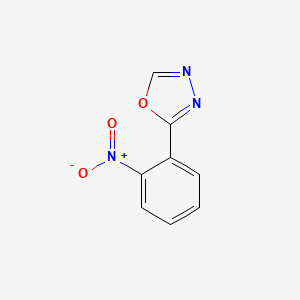

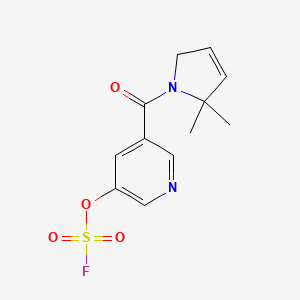

![3-{1-[6-(Cyclopropylamino)-4-pyrimidinyl]-4-piperidyl}propanoic acid](/img/structure/B2795499.png)

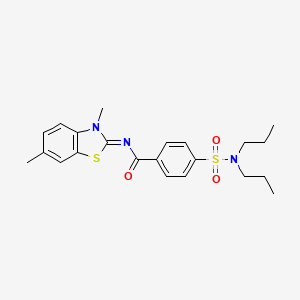

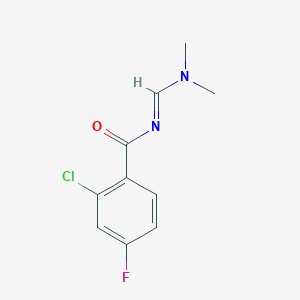

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2795504.png)

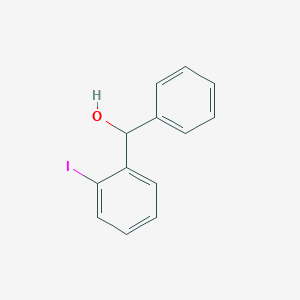

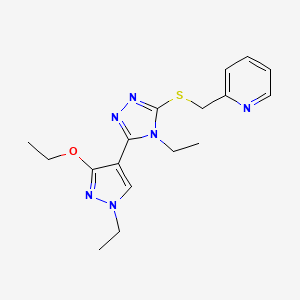

![2-(2-(4-(2-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2795507.png)

![(E)-2-amino-1-((4-chlorobenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2795511.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[(4-fluorophenyl)(phenyl)methyl]amino}acetamide](/img/structure/B2795514.png)

![2-(2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-2,3-dihydropyridazin-3-one](/img/structure/B2795518.png)